L-Alanine

Description

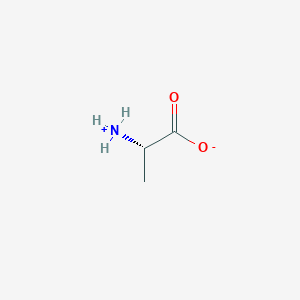

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of 2s 2 Azaniumylpropanoate

Enzymatic Pathways of (2S)-2-Azaniumylpropanoate Synthesis

The synthesis of L-alanine from pyruvate (B1213749) is primarily achieved through two main enzymatic routes: transamination and reductive amination.

Transamination is a reversible reaction that involves the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orgwikipedia.org In the synthesis of L-alanine, the most prominent enzyme is alanine (B10760859) aminotransferase (ALT), also known as glutamic-pyruvic transaminase (GPT). elisakits.co.ukub.eduwikipedia.org

This reaction involves the transfer of an amino group from L-glutamate to pyruvate, yielding L-alanine and α-ketoglutarate. ub.eduwikipedia.org This process is crucial for linking amino acid and carbohydrate metabolism. ub.edu The reaction requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orgwikipedia.org The reaction proceeds in two stages: first, the amino group from L-alanine is transferred to PLP to form pyridoxamine-5'-phosphate (PMP) and pyruvate. Second, the amino group from PMP is transferred to α-ketoglutarate to regenerate PLP and form L-glutamate. wikipedia.orgresearchgate.net

The reaction can be summarized as follows: L-glutamate + pyruvate ⇌ α-ketoglutarate + L-alanine wikipedia.org

The activity of alanine aminotransferase is a key indicator of liver health, with elevated levels in the blood often signaling liver damage. elisakits.co.ukcreative-proteomics.com

Another significant pathway for L-alanine synthesis is the reductive amination of pyruvate. wikipedia.org This process directly incorporates an ammonium (B1175870) ion into pyruvate. This reaction is catalyzed by L-alanine dehydrogenase. matthey.comebi.ac.uk

L-alanine dehydrogenase (AlaDH) is an NAD(H)-dependent enzyme that catalyzes the reversible conversion of L-alanine to pyruvate. ontosight.aiwikipedia.orgresearchgate.net In the direction of L-alanine synthesis, it facilitates the reductive amination of pyruvate, consuming a molecule of NADH and an ammonium ion. matthey.comebi.ac.uk

The reaction is as follows: Pyruvate + NH₄⁺ + NADH + H⁺ ⇌ L-alanine + NAD⁺ + H₂O wikipedia.org

This pathway is particularly important in microorganisms for both the assimilation of ammonia (B1221849) and for maintaining redox balance by regenerating NAD⁺. researchgate.netasm.org In some bacteria, AlaDH plays a crucial role in sporulation and can function as an electron sink under aerobic conditions, shifting pyruvate metabolism towards alanine production. researchgate.netnih.gov

| Enzyme | Reaction Type | Substrates | Products | Cofactor |

| Alanine Aminotransferase (ALT/GPT) | Transamination | L-glutamate, Pyruvate | α-ketoglutarate, L-alanine | Pyridoxal Phosphate (PLP) |

| L-Alanine Dehydrogenase (AlaDH) | Reductive Amination | Pyruvate, NH₄⁺, NADH | L-alanine, NAD⁺ | NAD(H) |

(2S)-2-azaniumylpropanoate can also be synthesized from branched-chain amino acids (BCAAs) such as valine, leucine (B10760876), and isoleucine. wikipedia.org The catabolism of BCAAs involves a transamination step catalyzed by branched-chain amino acid aminotransferase (BCAT), which is a pyridoxal phosphate-dependent enzyme. annualreviews.orgfrontiersin.org In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate to form glutamate (B1630785). frontiersin.org Subsequently, the glutamate can donate its amino group to pyruvate via alanine aminotransferase to form L-alanine. wikipedia.org This interconversion highlights the interconnectedness of amino acid metabolism. researchgate.net

Metabolic Flux Analysis of (2S)-2-Azaniumylpropanoate

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.com By using stable isotope tracers, such as ¹³C-labeled glucose or glutamine, MFA can track the flow of atoms through metabolic pathways and provide insights into the contributions of different pathways to the synthesis of metabolites like L-alanine. creative-proteomics.comnih.gov

(2S)-2-azaniumylpropanoate is tightly integrated into the central carbon metabolism. creative-proteomics.com Its synthesis from pyruvate directly links it to glycolysis. wikipedia.org Conversely, the degradation of L-alanine back to pyruvate provides a carbon source for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, particularly in the liver. creative-proteomics.com This is a key part of the glucose-alanine cycle, where muscle tissue releases alanine into the bloodstream, which is then taken up by the liver for glucose production. wikipedia.orgwikipedia.org

Metabolic flux analysis has been instrumental in understanding how the production of L-alanine is regulated and how it can be optimized in biotechnological applications. For instance, studies have shown that redirecting carbon flux away from competing pathways, such as those leading to lactate (B86563) or acetate (B1210297) production, and enhancing the activity of enzymes like alanine dehydrogenase can significantly increase L-alanine yields in microorganisms. nih.govresearchgate.net Furthermore, MFA can reveal how the cell balances the demands for biosynthesis, energy production, and redox homeostasis, with L-alanine metabolism playing a key role in these processes. asm.org

| Pathway | Key Intermediate | Link to (2S)-2-Azaniumylpropanoate |

| Glycolysis | Pyruvate | Precursor for L-alanine synthesis |

| Gluconeogenesis | Pyruvate | Product of L-alanine degradation |

| Citric Acid (TCA) Cycle | α-ketoglutarate | Substrate/Product in transamination |

| Branched-Chain Amino Acid Catabolism | Glutamate | Intermediate in interconversion |

Quantitative Analysis of Metabolic Fluxes

Metabolic flux analysis provides a quantitative understanding of the rates of metabolic reactions within a biological system. Studies utilizing stable isotope tracers, such as ¹³C-labeled (2S)-2-azaniumylpropanoate or glucose, have been instrumental in elucidating the dynamics of (2S)-2-azaniumylpropanoate metabolism.

For instance, quantitative fluxomics in fasted mice revealed that circulating lactate, not glucose, is the predominant source of circulating (2S)-2-azaniumylpropanoate. nih.gov This highlights a significant metabolic cycle between lactate and (2S)-2-azaniumylpropanoate. nih.gov Furthermore, these studies have shown that (2S)-2-azaniumylpropanoate is a co-equal contributor with lactate to gluconeogenesis. nih.gov

In pancreatic cancer cells, quantitative stable-isotope tracing and flux analysis have been used to understand the compartmentalization of (2S)-2-azaniumylpropanoate synthesis, uptake, and utilization. aacrjournals.org These studies have quantified the uptake, secretion, and exchange fluxes of (2S)-2-azaniumylpropanoate in different cell lines, revealing that pancreatic cancer cells are significant consumers of this amino acid. aacrjournals.org

A study using ¹³C nuclear magnetic resonance (NMR) on a clonal pancreatic beta-cell line demonstrated substantial oxidative metabolism of (2S)-2-azaniumylpropanoate. nih.gov When these cells were exposed to ¹³C-labeled (2S)-2-azaniumylpropanoate, there was a time-dependent increase in the production of cellular glutamate and aspartate. diabetesjournals.org The addition of (2S)-2-azaniumylpropanoate to glucose was also found to increase the glucose utilization rate by approximately 2.4-fold, enhancing both oxidative and non-oxidative glucose metabolism. nih.govdiabetesjournals.org

| Metabolic Parameter | Condition | Finding | Source |

|---|---|---|---|

| Glucose Utilization Rate | Pancreatic β-cells with glucose + (2S)-2-azaniumylpropanoate | ~2.4-fold increase compared to glucose alone | nih.govdiabetesjournals.org |

| (2S)-2-azaniumylpropanoate Synthesis in PDAC cells | Inhibition of mitochondrial pyruvate transport | ~70-97% decrease in intracellular levels and net secretion | aacrjournals.org |

| Metabolic Cycles | Fasted mice | High-flux cycles identified: glucose-lactate-glucose, lactate-(2S)-2-azaniumylpropanoate-lactate, and glucose-lactate-(2S)-2-azaniumylpropanoate-glucose | nih.gov |

Metabolic Networks and Systems Biology Approaches

(2S)-2-azaniumylpropanoate metabolism is intricately woven into the larger metabolic network of the cell, connecting major pathways like glycolysis, the citric acid cycle, and amino acid biosynthesis. plos.org Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are crucial for understanding these complex interactions.

In Escherichia coli, for example, genetic and systems-level analyses have been used to identify the multiple enzymes responsible for (2S)-2-azaniumylpropanoate synthesis. nih.gov While it was long assumed that a single glutamic-pyruvic transaminase was responsible, it is now known that multiple transaminases contribute to its synthesis, highlighting the robustness and redundancy of this metabolic capability. nih.govasm.org

Metabolic models of pancreatic cancer have identified specific transporters involved in the unidirectional channeling of (2S)-2-azaniumylpropanoate between pancreatic cancer cells and surrounding pancreatic stellate cells, revealing a targetable metabolic niche. aacrjournals.org These models, informed by quantitative flux data, provide a systems-level view of how nutrient partitioning supports tumor growth. aacrjournals.org

Furthermore, integrative analysis of metabolite abundance and gene expression in bacteria has shown how the Na+-NQR system, a sodium-pumping respiratory enzyme, regulates antibiotic resistance through its effects on (2S)-2-azaniumylpropanoate metabolism in a manner dependent on the cAMP/CRP regulatory complex. asm.org

Regulation of (2S)-2-Azaniumylpropanoate Metabolism

The metabolism of (2S)-2-azaniumylpropanoate is tightly regulated at multiple levels to ensure cellular homeostasis and respond to changing physiological demands. This regulation occurs through transcriptional and translational control, allosteric enzyme regulation, and in response to hormonal and nutrient signals.

Transcriptional and Translational Control Mechanisms

The expression of genes encoding enzymes involved in (2S)-2-azaniumylpropanoate metabolism is subject to transcriptional regulation. In E. coli, expression studies have shown that high levels of (2S)-2-azaniumylpropanoate can modestly repress the transcription of the genes avtA and yfbQ (also known as alaA), which encode for two of the major (2S)-2-azaniumylpropanoate transaminases. nih.govnih.gov This repression is mediated by the leucine-responsive regulatory protein (Lrp). nih.govnih.gov

In the context of nutrient availability, the transcription of transporters for (2S)-2-azaniumylpropanoate can be regulated. In Trypanosoma brucei, starvation for either amino acids or glucose leads to increased mRNA levels of several amino acid transporters, including those that transport (2S)-2-azaniumylpropanoate. nih.gov

In Paenibacillus sabinae, the transcription of ald1, which encodes for alanine dehydrogenase, is positively regulated by the (2S)-2-azaniumylpropanoate-responsive regulator AdeR. pnas.org This allows for nitrogen fixation even in the presence of high external ammonium concentrations. pnas.org

Allosteric Regulation of Enzymes

Allosteric regulation provides a rapid mechanism to control enzyme activity in response to the binding of effector molecules at a site other than the active site. numberanalytics.com The activity of alanine transaminase (ALT) is regulated by the availability of its substrates. ontosight.ai High levels of pyruvate and glutamate activate the enzyme, promoting the synthesis of (2S)-2-azaniumylpropanoate, while high levels of (2S)-2-azaniumylpropanoate and α-ketoglutarate inhibit it, preventing its excessive accumulation. ontosight.ai

In some bacteria, glutamine synthetase, a key enzyme in nitrogen metabolism, is subject to feedback inhibition by multiple end products of glutamine metabolism, including (2S)-2-azaniumylpropanoate. pnas.org This allosteric regulation helps to balance the flow of nitrogen into various biosynthetic pathways.

Many enzymes involved in amino acid metabolism are regulated by a discrete domain known as the ACT domain. nih.govresearchgate.net This domain binds to specific small molecule ligands, often amino acids, leading to allosteric regulation of the associated enzyme's catalytic activity. researchgate.net

| Regulatory Level | Mechanism | Effector/Regulator | Effect on (2S)-2-azaniumylpropanoate Metabolism | Source |

|---|---|---|---|---|

| Transcriptional | Repression of transaminase genes (avtA, yfbQ) | (2S)-2-azaniumylpropanoate via Lrp | Decreased synthesis | nih.govnih.gov |

| Transcriptional | Induction of alanine dehydrogenase gene (ald1) | AdeR | Increased synthesis | pnas.org |

| Allosteric | Activation of Alanine Transaminase (ALT) | Pyruvate, Glutamate | Increased synthesis | ontosight.ai |

| Allosteric | Inhibition of Alanine Transaminase (ALT) | (2S)-2-azaniumylpropanoate, α-Ketoglutarate | Decreased synthesis | ontosight.ai |

| Hormonal | Stimulation of gluconeogenesis from (2S)-2-azaniumylpropanoate | Glucagon (B607659), Dibutyryl cyclic AMP | Increased conversion to glucose | nih.gov |

| Hormonal | Inhibition of gluconeogenesis from (2S)-2-azaniumylpropanoate | Insulin (B600854) | Decreased conversion to glucose | nih.gov |

| Nutrient-Dependent | Increased uptake and gluconeogenesis | Fasting | Increased availability for glucose production | biologists.com |

Hormonal and Nutrient-Dependent Regulation

The metabolism of (2S)-2-azaniumylpropanoate is significantly influenced by hormones and the nutritional state of the organism. During periods of fasting or low glucose availability, the body's hormonal milieu shifts to promote the use of alternative fuel sources. ontosight.ai

Glucagon, a hormone released in response to low blood glucose, stimulates the conversion of (2S)-2-azaniumylpropanoate to glucose in the liver (gluconeogenesis). nih.govnih.gov Studies on human fetal liver explants have shown that glucagon, as well as dibutyryl cyclic AMP (a molecule that mimics glucagon's intracellular signaling), can stimulate the incorporation of ¹⁴C from labeled (2S)-2-azaniumylpropanoate into glucose by two- to ten-fold. nih.gov Conversely, insulin, a hormone released after a meal, suppresses gluconeogenesis from (2S)-2-azaniumylpropanoate. nih.gov

Fasting also induces changes in the uptake and metabolism of (2S)-2-azaniumylpropanoate. biologists.com In trout hepatocytes, for example, fasting leads to an increase in the uptake of (2S)-2-azaniumylpropanoate and a rise in its conversion to glucose. biologists.com This adaptive response helps to maintain blood glucose levels during periods of food deprivation. biologists.com In humans, blood concentrations of (2S)-2-azaniumylpropanoate increase during fasting, signaling to the pancreas to secrete glucagon. garden-rs.ru

Role in the Glucose-(2S)-2-Azaniumylpropanoate Cycle

The glucose-(2S)-2-azaniumylpropanoate cycle, also known as the Cahill cycle, is a crucial metabolic pathway that facilitates the transport of nitrogen and carbon between muscle and the liver. wikipedia.orgpathbank.org This cycle is particularly active during periods of fasting or prolonged exercise when muscle protein is broken down for energy. wikipedia.orgslideshare.net

The cycle operates as follows:

In the muscle: During the breakdown of amino acids for fuel, the resulting amino groups are transferred to pyruvate, a product of glycolysis. wikipedia.orgpathbank.org This transamination reaction, catalyzed by alanine transaminase (ALT), forms (2S)-2-azaniumylpropanoate. sketchy.com

(2S)-2-Azaniumylpropanoate Transport: (2S)-2-azaniumylpropanoate is then released from the muscle into the bloodstream and transported to the liver. ontosight.aiwikipedia.org

In the liver: In the liver, the process is reversed. ALT transfers the amino group from (2S)-2-azaniumylpropanoate to α-ketoglutarate, reforming pyruvate and glutamate. wikipedia.orgpathbank.org

Metabolic Fates: The pyruvate is used as a substrate for gluconeogenesis, producing glucose that can be released back into the bloodstream and taken up by the muscle for energy. wikipedia.orgsketchy.com The amino group from glutamate enters the urea (B33335) cycle, where it is safely converted to urea for excretion. sketchy.comwikipedia.org

This cycle serves two primary functions. First, it provides a non-toxic mechanism for transporting excess nitrogen from the muscle to the liver for disposal as urea. sketchy.com Second, it allows for the recycling of the carbon skeletons of amino acids (in the form of pyruvate) for glucose synthesis in the liver. slideshare.net This effectively shifts the energetic burden of gluconeogenesis from the muscle to the liver, allowing the muscle's ATP to be used primarily for contraction. wikipedia.org

Inter-organ Transport and Exchange

The glucose-alanine cycle facilitates the transport of nitrogen and carbon between peripheral tissues, primarily skeletal muscle, and the liver. ontosight.aiwikipedia.orgtuscany-diet.net During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups from these amino acids are transferred to pyruvate, a product of glycolysis, to form L-alanine. creative-proteomics.comwikipedia.org This reaction is catalyzed by the enzyme alanine aminotransferase (ALT) . creative-proteomics.comwikipedia.org

L-alanine is then released from the muscle into the bloodstream and transported to the liver. creative-proteomics.comwikipedia.org In the liver, the reverse reaction occurs, also catalyzed by ALT. L-alanine is converted back to pyruvate, and the amino group is transferred to α-ketoglutarate to form glutamate. creative-proteomics.comwikipedia.org The nitrogen from the glutamate can then enter the urea cycle for safe disposal, while the pyruvate serves as a substrate for glucose synthesis. wikipedia.org This newly formed glucose can be released back into the bloodstream to be used by tissues like the muscle for energy, thus completing the cycle. wikipedia.orgresearchgate.net

Studies in postabsorptive humans have quantified the significant role of L-alanine in this inter-organ exchange. The output of L-alanine from the leg and gut accounts for a substantial portion of the total amino acid exchange, with the splanchnic bed (liver and visceral organs) being the primary site of uptake. pnas.orgpnas.org Notably, a significant portion of this transport occurs via blood cells, not just plasma. pnas.orgpnas.org

| Tissue Exchange of L-alanine in Postabsorptive Humans | |

| Process | Key Findings |

| Release from Leg and Gut | The output of alanine from these tissues surpasses that of all other amino acids, contributing to 35-40% of the total amino-acid exchange. pnas.orgpnas.org |

| Uptake by Splanchnic Bed | The liver and surrounding organs consistently take up L-alanine from the circulation. pnas.orgpnas.org |

| Transport via Blood Cells | Approximately 30% of L-alanine output from the leg and gut and 22% of its uptake by the splanchnic area is carried by blood cells, likely erythrocytes. pnas.orgpnas.org |

Contribution to Gluconeogenesis

L-alanine is a primary and crucial substrate for gluconeogenesis, the metabolic process of generating new glucose from non-carbohydrate sources. creative-proteomics.comdroracle.aiwikipedia.org This is particularly vital during periods of fasting, starvation, or intense exercise when blood glucose levels need to be maintained to fuel the brain and other glucose-dependent tissues. creative-proteomics.comdroracle.ai

In the liver, the pyruvate generated from the deamination of L-alanine enters the gluconeogenic pathway. creative-proteomics.comtuscany-diet.net This process is hormonally regulated, with hormones like glucagon and cortisol stimulating gluconeogenesis, while insulin inhibits it. elisakits.co.uk The conversion of L-alanine to glucose is a key mechanism for the body to recycle carbon skeletons from amino acids to produce energy. wikipedia.orgsmpdb.ca Research has shown that during starvation, L-alanine is the principal amino acid released by muscle and taken up by the liver for gluconeogenesis. nih.gov

Significance in Energy Homeostasis

Recent research has identified L-alanine as a unique activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov Activation of AMPK occurs when the cellular AMP/ATP ratio increases, signaling a low energy state. nih.gov The metabolism of L-alanine in liver cells has been shown to increase this ratio, thereby activating AMPK. nih.govnih.gov Activated AMPK then initiates a cascade of events to restore energy homeostasis, including stimulating glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like protein and glycogen (B147801) synthesis. youtube.com

This positions L-alanine not just as a fuel source but also as a signaling molecule that helps regulate systemic metabolism. nih.govnih.gov During times of energy stress, such as fasting or exercise, the increased circulation of L-alanine can act as a signal to the liver to activate catabolic processes to generate energy and maintain glucose levels. nih.gov

Structural and Functional Roles of 2s 2 Azaniumylpropanoate in Biological Macromolecules

Conformations and Conformational Preferences in Peptides and Proteins

The conformational behavior of an amino acid residue within a polypeptide chain is a key determinant of the resulting protein's secondary and tertiary structure. The small, non-polar side chain of (2S)-2-azaniumylpropanoate provides it with significant conformational flexibility, allowing it to be accommodated in various structural contexts.

Alpha-Helical Propensity

(2S)-2-azaniumylpropanoate is recognized as a strong helix-forming residue. Its high propensity to adopt an alpha-helical conformation is attributed to its small size and the non-restrictive nature of its methyl side chain, which does not cause steric hindrance with the polypeptide backbone or neighboring side chains. This allows the backbone dihedral angles (phi and psi) to readily adopt the values typical for a right-handed alpha-helix.

Statistical analyses of known protein structures and experimental studies using host-guest systems have consistently demonstrated the high alpha-helical propensity of (2S)-2-azaniumylpropanoate. In these studies, it often serves as a reference standard against which the helix-forming tendencies of other amino acids are measured. Its incorporation into synthetic peptides frequently leads to an increase in helical content.

Below is a table comparing the helical propensity of (2S)-2-azaniumylpropanoate to other selected amino acids, based on the AGADIR prediction algorithm. A lower value indicates a higher helical propensity.

| Amino Acid | Helical Propensity (AGADIR Score) |

| (2S)-2-Azaniumylpropanoate | -1.39 |

| Glycine | 0.00 |

| Proline | 3.16 |

| Leucine (B10760876) | -1.78 |

| Arginine | -1.67 |

Beta-Sheet Contributions

While having a strong preference for alpha-helices, (2S)-2-azaniumylpropanoate is also frequently found in beta-sheets. Its small size allows it to be easily incorporated into the tightly packed environment of a beta-sheet without causing significant steric clashes. However, its propensity for beta-sheet formation is generally considered to be moderate, and it is not classified as a strong beta-sheet former in the way that branched-chain amino acids like valine and isoleucine are.

The Chou-Fasman parameters, which are empirically derived values for predicting secondary structures, assign (2S)-2-azaniumylpropanoate a higher propensity for alpha-helices than for beta-sheets. Nevertheless, its presence in beta-sheets is common, highlighting its conformational versatility.

Polyproline II Helix Conformations

The polyproline II (PPII) helix is a left-handed helical structure that is more extended than the alpha-helix and is prevalent in unfolded or natively unstructured proteins and peptides. (2S)-2-azaniumylpropanoate has a notable propensity to adopt the PPII conformation. This is significant because the PPII helix is recognized as a major conformational state in unfolded proteins and plays a role in signaling and protein-protein interactions. The ability of (2S)-2-azaniumylpropanoate to readily adopt this conformation contributes to the structural diversity of polypeptide chains, particularly in regions that lack regular secondary structure.

Side-Chain Packing and Protein Stability

Due to its small size, substituting a larger amino acid with (2S)-2-azaniumylpropanoate can create a cavity within the protein core, potentially destabilizing the protein. Conversely, its presence allows for tight packing arrangements that would be sterically forbidden for amino acids with bulkier side chains. This makes it a common residue at the interface of protein subunits and in densely packed regions of the protein interior.

Mutagenesis Studies Involving (2S)-2-Azaniumylpropanoate

The unique properties of (2S)-2-azaniumylpropanoate have made it an invaluable tool in molecular biology, particularly in the field of mutagenesis.

Alanine (B10760859) Scanning Mutagenesis in Protein-Protein Interactions

Alanine scanning mutagenesis is a widely used experimental technique to systematically investigate the contribution of individual amino acid side chains to protein function, stability, and interactions. The method involves replacing specific amino acid residues in a protein with (2S)-2-azaniumylpropanoate and then assessing the functional consequences of the mutation.

The choice of (2S)-2-azaniumylpropanoate is deliberate. Its methyl side chain is largely non-reactive and removes the specific functional groups (e.g., hydroxyl, carboxyl, or larger hydrophobic groups) of the original residue without introducing new, complex interactions. Furthermore, it does not significantly disrupt the protein backbone conformation, as it can adopt a wide range of dihedral angles.

By substituting a residue with (2S)-2-azaniumylpropanoate, researchers can probe the importance of the original side chain in a protein-protein interaction. A significant decrease in binding affinity upon mutation to (2S)-2-azaniumylpropanoate suggests that the original residue's side chain was directly involved in the interaction, forming a "hot spot." Conversely, if the mutation has little to no effect, it implies that the original side chain was not critical for the interaction.

The table below illustrates hypothetical results from an alanine scanning mutagenesis experiment on a protein-protein interaction interface. The change in binding energy (ΔΔG) indicates the importance of the original residue. A large positive ΔΔG signifies that the mutation to alanine has destabilized the interaction.

| Original Residue | Position | Mutation | Change in Binding Energy (ΔΔG) (kcal/mol) | Interpretation |

| Tyrosine | 45 | Tyr45Ala | +4.8 | Critical hot spot residue |

| Arginine | 82 | Arg82Ala | +3.5 | Important electrostatic interaction |

| Leucine | 50 | Leu50Ala | +2.1 | Contributes to hydrophobic interface |

| Serine | 61 | Ser61Ala | +0.2 | Not critical for binding |

| (2S)-2-Azaniumylpropanoate | 95 | No Change | 0.0 | Original residue is alanine |

Table of Compound Names

| Systematic Name | Common Name |

| (2S)-2-Azaniumylpropanoate | L-Alanine |

| Glycine | Glycine |

| Proline | Proline |

| Leucine | Leucine |

| Arginine | Arginine |

| Valine | Valine |

| Isoleucine | Isoleucine |

| Tyrosine | Tyrosine |

| Serine | Serine |

Impact on Enzyme Active Sites and Catalysis

The active site of an enzyme is a precisely configured pocket where substrate binding and chemical transformation occur. The constituent amino acid residues of this site dictate its specificity and catalytic power. (2S)-2-azaniumylpropanoate (L-alanine) residues, with their small and chemically inert methyl side chains, primarily contribute to the active site's three-dimensional framework rather than participating directly in chemical reactions.

The role of an alanine residue in an active site is often structural, providing a scaffold that helps position other, more reactive residues correctly. Its small size allows for close packing within the protein core and can be crucial for creating the specific geometry of a substrate-binding pocket. However, its impact is most vividly demonstrated when it is substituted. Mutagenesis studies, where an alanine residue is replaced with another amino acid, can reveal its importance for catalysis. For example, in the artificial metalloenzyme LmrR, mutating an alanine at position 92 to a glutamate (B1630785) (A92E) dramatically shifted the enzyme's catalytic selectivity, favoring a Friedel-Crafts reaction with 96% selectivity over a competing epoxidation reaction. rug.nl This illustrates that while alanine itself is not catalytic, its presence or absence is critical for maintaining the delicate electronic and steric environment required for efficient and specific catalysis.

| Enzyme/System | Key Finding | Implication for (2S)-2-Azaniumylpropanoate (Alanine) | Reference |

|---|---|---|---|

| Artificial Metalloenzyme (LmrR) | A single mutation of an alanine to a glutamate (A92E) inverted the catalytic selectivity of the enzyme. | Highlights the critical structural role of alanine in maintaining the active site's integrity for specific catalysis. | rug.nl |

| General Enzymes | Active site residues participate in catalysis through various mechanisms (e.g., acid-base, covalent). The environment can be sensitive to changes. | Alanine's inert side chain typically provides a structural framework rather than direct catalytic participation. It contributes to the necessary shape and hydrophobicity. | khanacademy.org |

| E. coli Adenylate Kinase (AdK) | The absence of a Mg2+ cofactor significantly reduces the catalytic rate by suppressing collective protein motions and favoring a more closed, less active conformation. | Demonstrates that catalysis depends on the dynamics of the entire protein, a property to which all residues, including alanine, contribute. | nih.gov |

Effects on Protein Folding and Dynamics

Protein folding is the process by which a polypeptide chain acquires its native, functional three-dimensional structure. This process is governed by the physicochemical properties of its amino acid sequence. (2S)-2-azaniumylpropanoate, being a small and non-polar amino acid, plays a significant role in this process. It is considered a strong helix-forming residue due to its small side chain, which does not cause steric clashes and fits well into the compact structure of an alpha-helix.

Recent research has underscored the complexity of the folding process, which can be influenced by factors like macromolecular crowding and hydrodynamic interactions within the cellular environment. upenn.eduaps.org Studies on model peptides have shown that the effect of the environment on folding kinetics can depend on the type of secondary structure being formed. upenn.edu For instance, while the folding of helical peptides appeared unaffected by crowding agents, the folding rate of a β-hairpin was noticeably decreased. upenn.edu As a constituent of these structures, alanine's properties influence these outcomes. The inherent flexibility and small volume of alanine allow it to be accommodated in various secondary structures without imposing significant conformational constraints, thereby influencing the protein's accessible dynamic states.

| Topic | Key Finding | Relevance to (2S)-2-Azaniumylpropanoate (Alanine) | Reference |

|---|---|---|---|

| Macromolecular Crowding | Crowding agents can have differential effects on folding kinetics, decreasing the rate for a β-hairpin while having little effect on α-helical peptides. | As a common residue, alanine's interaction with its environment contributes to the overall folding pathway and rate, which is structure-dependent. | upenn.edu |

| Hydrodynamic Interactions (HI) | Simulations show HI can accelerate folding by preventing the protein from getting trapped in misfolded states. | The dynamics of a folding chain containing alanine residues are influenced by the surrounding solvent, which can guide it towards the native state. | aps.org |

| Evolutionary Constraints | Natural sequence variation within a protein family can lead to different folding mechanisms, though the overall topology imposes limits on this variability. | The presence of highly conserved alanine residues often indicates a critical role in maintaining the structural fold or dynamic properties necessary for function. | arxiv.org |

Incorporation of (2S)-2-Azaniumylpropanoate into Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of biochemical and pharmaceutical research, enabling the production of custom-designed peptides for a vast array of applications. The incorporation of specific amino acids like (2S)-2-azaniumylpropanoate is a routine yet precisely controlled process.

The predominant method for custom peptide synthesis is Solid-Phase Peptide Synthesis (SPPS) . cambrex.com This technique involves building a peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. This simplifies the process immensely, as excess reagents and by-products can be removed by simple filtration and washing. peptide2.com

Two main chemistries are employed in SPPS:

Boc Chemistry : This approach uses a tert-butyloxycarbonyl (Boc) group to temporarily protect the N-terminus of the amino acid. The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA). The final cleavage of the completed peptide from the resin requires a very strong acid, such as hydrogen fluoride (B91410) (HF). peptide2.compeptide.com

Fmoc Chemistry : This is currently the more popular strategy, utilizing a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is removed with a weak base, commonly a solution of piperidine (B6355638) in an organic solvent. Final cleavage from the resin uses TFA. This method employs milder conditions throughout the synthesis, preserving acid-sensitive modifications. peptide2.compeptide.com

The formation of the peptide bond at each step is achieved using coupling reagents that activate the carboxylic acid group of the incoming amino acid. Common activators include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as more advanced reagents like HBTU and HATU, which lead to faster and more efficient couplings with fewer side reactions. peptide2.com

Incorporating (2S)-2-azaniumylpropanoate into a growing peptide chain via SPPS is straightforward. The process utilizes a protected version of the amino acid, either Fmoc-L-Ala-OH or Boc-L-Ala-OH , depending on the chosen chemistry.

The synthesis cycle for adding an alanine residue is as follows:

Deprotection : The N-terminal protecting group (Fmoc or Boc) of the resin-bound peptide is removed.

Activation and Coupling : The carboxyl group of Fmoc-L-Ala-OH (or Boc-L-Ala-OH) is activated by a coupling reagent. This activated amino acid is then added to the resin, where it reacts with the newly exposed free amino group of the peptide chain, forming a new peptide bond.

Washing : The resin is thoroughly washed to remove excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is fully assembled.

Astrobiology and the Prebiotic Chemistry of 2s 2 Azaniumylpropanoate

Extraterrestrial Occurrence and Distribution

The discovery of amino acids in meteorites has provided strong evidence that the chemical precursors to life are not unique to Earth. These celestial bodies act as time capsules, preserving a record of the chemical environment of the early solar system.

(2S)-2-azaniumylpropanoate (L-alanine) has been identified in numerous carbonaceous chondrite meteorites. One of the most well-studied is the Murchison meteorite, which fell in Australia in 1969. nasa.gov Analysis of Murchison revealed the presence of several amino acids, including alanine (B10760859), that were determined to be extraterrestrial in origin. nasa.gov Other meteorites where alanine has been detected include the Tagish Lake meteorite and the Aguas Zarcas meteorite. nasa.govusra.edu

More recently, samples returned from asteroids have provided an even more pristine look at the solar system's early chemistry. Analysis of samples from the asteroid Ryugu, collected by the Hayabusa2 mission, confirmed the presence of various amino acids, including alanine. hitachi-hightech.com Similarly, analyses of samples from the asteroid Bennu are anticipated to provide further insights. ias.ac.in The detection of these biomolecules in both meteorites and asteroid samples strengthens the hypothesis that these organic compounds were widespread in the early solar system and could have been delivered to the early Earth. mdpi.com

Table 1: Detection of Alanine in Extraterrestrial Samples

| Celestial Body | Type | Sample | Alanine Detected |

|---|---|---|---|

| Murchison | CM2 Carbonaceous Chondrite | Meteorite Fragment | Yes |

| Tagish Lake | C2 Carbonaceous Chondrite | Meteorite Fragment | Yes |

| Aguas Zarcas | CM2 Carbonaceous Chondrite | Meteorite Fragment | Yes |

| Ryugu | C-type Asteroid | Returned Sample | Yes |

A critical aspect of the amino acids found in extraterrestrial samples is their chirality, or "handedness." While life on Earth almost exclusively uses the L-enantiomers of amino acids, abiotic chemical synthesis typically produces a racemic mixture (equal amounts of L and D enantiomers). mdpi.com The enantiomeric distribution of alanine in meteorites has been a subject of intense study and some debate.

Initial analyses of the Murchison meteorite found alanine to be nearly racemic, which was consistent with an abiotic origin. nasa.gov However, some studies have reported slight to significant L-enantiomeric excesses for alanine and other proteinogenic amino acids like aspartic acid and glutamic acid in the Murchison and Tagish Lake meteorites. nasa.govnasa.gov For example, large L-enantiomer excesses of aspartic acid (up to 59%) were found in the Tagish Lake meteorite, while alanine was nearly racemic. nasa.gov In contrast, analyses of samples from the asteroid Ryugu indicated that the amino acids found, including alanine, were in almost racemic mixtures. hitachi-hightech.com

The presence of any L-excess is significant, but it is often challenging to rule out terrestrial contamination, as the biosphere is overwhelmingly L-chiral. arxiv.org Scientists use isotopic analysis (measuring isotopes like carbon-13) to confirm the extraterrestrial origin of these amino acids. nasa.govusra.edu For some protein amino acids found in meteorites, the L-enantiomer is less enriched in ¹³C than the D-enantiomer, suggesting a terrestrial contribution to the L-form. usra.edu However, the discovery of significant L-enantiomeric excesses in non-proteinogenic amino acids, which are rare on Earth (like isovaline), provides stronger evidence for an extraterrestrial source of chiral asymmetry. nih.govpnas.orgnasa.gov

Table 2: Enantiomeric Ratio (D/L) of Alanine in Meteorites

| Meteorite | D/L Ratio of Alanine | Interpretation |

|---|---|---|

| Murchison | ~0.85 to nearly racemic | Generally considered extraterrestrial, with some debate over the extent of L-excess and potential contamination. nasa.govusra.edu |

| Aguas Zarcas | ~0.5 | Lower D/L ratio suggests some terrestrial L-alanine contamination. usra.edu |

| Ryugu (asteroid) | Nearly 1.0 (racemic) | Suggests an abiotic origin without a strong chiral influence for alanine. hitachi-hightech.com |

Origin of Homochirality

The exclusive preference for one enantiomer in biological systems, known as homochirality, is a hallmark of life. wikipedia.org The discovery of L-enantiomeric excesses in meteorites has fueled hypotheses that the origin of life's homochirality may have an extraterrestrial precursor. unipd.it

The leading hypothesis for the origin of homochirality is that a small initial enantiomeric imbalance was created prebiotically and then amplified. wikipedia.org The delivery of meteorites and comets carrying a slight excess of L-amino acids to the primitive Earth is a prominent "cosmic scenario". unipd.itmdpi.com Even a small initial excess could have been sufficient to steer the development of life towards L-amino acids. unipd.it

Once a slight enantiomeric excess was established on the prebiotic Earth, amplification mechanisms would have been necessary to achieve the homochirality observed in biology. wikipedia.org These amplification processes could involve crystallization, where a solution containing a small excess of one enantiomer can lead to the crystallization of only that enantiomer, or autocatalytic reactions where a chiral molecule catalyzes its own formation.

One of the most compelling explanations for the initial breaking of chiral symmetry in space is the interaction of organic molecules with circularly polarized light (CPL). mdpi.comusra.edu In certain astrophysical environments, such as star-forming regions, light can become circularly polarized. usra.edunih.gov

This polarized light can asymmetrically photolyze (break down) chiral molecules. esr.ie For instance, right-circularly polarized ultraviolet light would preferentially destroy D-enantiomers of amino acids, leaving a net excess of L-enantiomers. pnas.orgmdpi.com Laboratory experiments have demonstrated that irradiating racemic mixtures of amino acids, including alanine, with CPL can induce a measurable enantiomeric excess. nih.govmdpi.com The presence of CPL in regions like the Orion Nebula provides a plausible environment for the formation of the enantiomeric excesses observed in meteorites. usra.edu

Another hypothesis for the origin of enantiomeric enrichment involves the interaction of prebiotic molecules with naturally occurring chiral mineral surfaces. mdpi.com Certain minerals, such as quartz, can crystallize in left-handed and right-handed forms.

It is proposed that these chiral mineral surfaces could have acted as catalysts, preferentially adsorbing or promoting the synthesis of one enantiomer over the other. mdpi.com For example, experiments have shown that amino acids can be selectively adsorbed onto chiral quartz crystals. mdpi.com While this provides a potential terrestrial mechanism for generating an enantiomeric imbalance, the extraterrestrial delivery of already enriched molecules remains a leading theory. mdpi.com More recent research has also explored how chiral mineral structures like hydroxyapatite (B223615) could catalyze the enantioselective synthesis of sugars, a process that could be relevant for other biomolecules as well. researchgate.net

Prebiotic Synthesis Pathways of (2S)-2-Azaniumylpropanoate

The formation of amino acids from simple inorganic precursors is a cornerstone of prebiotic chemistry. For (2S)-2-azaniumylpropanoate (L-alanine), several abiotic synthetic routes have been proposed and experimentally verified, with the Strecker reaction being a primary candidate for its formation in early Earth environments. nih.govresearchgate.net Furthermore, the role of mineral surfaces in concentrating and catalyzing the polymerization of these newly formed amino acids is considered a critical step in the progression from simple monomers to functional peptides. bio-conferences.orgresearchgate.net

Strecker Reaction Mechanisms in Early Earth Environments

The Strecker synthesis is a well-established method for producing amino acids from simple starting materials that were likely abundant on the prebiotic Earth. nih.govmdpi.com This reaction is considered a robust and plausible pathway for the formation of alanine and other amino acids found in meteorites and simulated early Earth experiments. nih.govaanda.org The fundamental process involves a three-component reaction between an aldehyde, ammonia (B1221849), and hydrogen cyanide. researchgate.net

In the specific case of alanine, the precursor aldehyde is acetaldehyde. The reaction proceeds in the following steps:

Imine Formation: Acetaldehyde reacts with ammonia to form an α-amino alcohol, which then dehydrates to produce an imine (ethanimine).

Nitrile Formation: The imine undergoes nucleophilic attack by a cyanide ion (from hydrogen cyanide, HCN) to form an α-aminonitrile (2-aminopropanenitrile). aanda.org

Hydrolysis: The α-aminonitrile is then hydrolyzed in the presence of water to produce the amino acid, alanine.

This reaction sequence is significant because its starting components—acetaldehyde, ammonia, and hydrogen cyanide—are all thought to have been present on the early Earth, potentially synthesized through atmospheric processes, hydrothermal vent activity, or delivered by meteorites. aanda.orgyoutube.com While the Strecker synthesis itself is a powerful route for forming the backbone of the amino acid, it typically results in a racemic mixture, meaning it produces equal amounts of both the L- and D-enantiomers. mdpi.com The eventual dominance of L-alanine in terrestrial biology is the subject of ongoing research into chiral amplification mechanisms.

Influence of Mineral Surfaces on Amino Acid Sorption and Polymerization

While the synthesis of amino acids in the primordial soup is a critical first step, their subsequent concentration and polymerization into peptides is a significant hurdle. The thermodynamics of peptide bond formation are unfavorable in a dilute aqueous environment. researchgate.net Mineral surfaces are widely hypothesized to have played a crucial role in overcoming this challenge by providing sites for the adsorption (sorption), concentration, and catalytic polymerization of amino acids. bio-conferences.orgnih.gov

Sorption of L-alanine:

Research has shown that various minerals, believed to be common on the early Earth, can effectively adsorb L-alanine from a solution. astrobiology.comcambridge.org Minerals such as clays (B1170129) (e.g., montmorillonite) and silicates (e.g., olivine) have been studied extensively. cambridge.orgcambridge.org

The efficiency of this sorption process is highly dependent on environmental factors, particularly pH. cambridge.org Studies on olivine (B12688019), a common silicate (B1173343) mineral, demonstrate a clear relationship between pH and the amount of L-alanine adsorbed. Sorption is most effective in acidic conditions and diminishes significantly as the environment becomes more alkaline. cambridge.orgresearchgate.net This is attributed to the electrostatic interactions between the mineral surface and the amino acid. At low pH, the olivine surface is positively charged, attracting the negatively charged carboxyl group of the zwitterionic L-alanine. cambridge.orgresearchgate.net At high pH, both the mineral surface and the amino acid are negatively charged, leading to repulsion and no observed sorption. cambridge.orgresearchgate.net

| Final pH | Percentage of L-alanine Sorbed (%) |

|---|---|

| 4.6 | 38.2 ± 1.14 |

| 9.7 | 14.7 ± 1.5 |

| ~11.9 | Not Observed |

This table presents data on the pH-dependent sorption of L-alanine onto olivine, showing the highest sorption at acidic pH. cambridge.orgcambridge.orgresearchgate.net

The kinetics of sorption also vary depending on the mineral. On montmorillonite (B579905), a type of clay with a layered structure, sorption of L-alanine is rapid, occurring in less than an hour. cambridge.orgresearchgate.net In contrast, sorption onto olivine is a much slower process, reaching its maximum after 24 hours. cambridge.orgresearchgate.net The higher sorption capacity and faster kinetics of clays like montmorillonite are due to their larger surface area and interlayer spaces, which can trap and protect organic molecules. cambridge.org

Polymerization on Mineral Surfaces:

Beyond simply concentrating amino acids, mineral surfaces can also facilitate their polymerization into peptides. researchgate.netacs.org By adsorbing amino acids, minerals bring them into close proximity, increasing the likelihood of reaction. Gentle heating, such as would occur in evaporating pools or hydrothermal systems, can then provide the energy needed to form peptide bonds between the adsorbed amino acids. nih.gov Studies have demonstrated that oligopeptides, including chains of up to eight amino acids, can be formed when amino acid mixtures are heated in the presence of minerals like silica. acs.org This catalytic effect of mineral surfaces is considered a crucial pathway for bridging the gap between simple monomers and the complex protein polymers essential for life. bio-conferences.orgnih.gov

Advanced Spectroscopic and Computational Methodologies for 2s 2 Azaniumylpropanoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides atomic-level insights into the structure, dynamics, and metabolic fate of L-alanine.

¹³C NMR for Metabolic Tracing and Flux Studies

¹³C NMR is a pivotal method for metabolic tracing and the analysis of metabolic flux. By using L-alanine labeled with the stable isotope ¹³C, researchers can track the journey of its carbon atoms through various metabolic pathways. nih.govcreative-proteomics.com This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying the rates of intracellular reactions. creative-proteomics.com13cflux.net

In these studies, cells or organisms are supplied with ¹³C-labeled L-alanine. isotope.comisotope.com As the labeled L-alanine is metabolized, the ¹³C atoms are incorporated into downstream metabolites. nih.gov Analytical techniques such as NMR and mass spectrometry are then used to measure the distribution of ¹³C within these metabolites. creative-proteomics.comfrontiersin.org This labeling pattern provides a wealth of information about the relative activities of different metabolic pathways. creative-proteomics.comresearchgate.net For example, ¹³C-MFA has been used to study gluconeogenesis in the liver, where L-alanine is a major substrate. nih.govresearchgate.net By analyzing the ¹³C enrichment in glucose, researchers can determine the flux through pathways like the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net

Studies in rat liver have shown that labeled L-alanine enters the TCA cycle primarily via pyruvate (B1213749) carboxylase. nih.govresearchgate.net Such investigations have also elucidated the activity of the pentose phosphate cycle under gluconeogenic conditions. nih.gov In renal proximal convoluted tubules, ¹³C NMR has been used to investigate the metabolic fate of alanine (B10760859) and the effects of conditions like diabetes on its metabolism. nih.gov

Structural Elucidation in Solution and Solid State

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in both solution and solid states. For L-alanine, ¹H and ¹³C NMR provide detailed information about its conformation and chemical environment. nih.govchemicalbook.comhmdb.ca

In aqueous solution, the chemical shifts of L-alanine's protons and carbons are sensitive to factors like pH. nih.govchemicalbook.com A complete set of chemical shifts and spin-spin coupling constants for the zwitterionic form of L-alanyl-L-alanine has been determined with the aid of ¹⁵N and ¹³C labeling, providing insights into its conformational behavior. acs.org These experimental NMR parameters can be compared with values calculated using quantum methods like Density Functional Theory (DFT) to refine structural models. acs.org Such studies have revealed that the main-chain peptide conformations of the cationic and zwitterionic forms of L-alanyl-L-alanine are similar, while the anionic form adopts an additional, equally populated conformer in solution.

Solid-state NMR (ssNMR) provides atomic-resolution information about the structure and dynamics of L-alanine in its crystalline form. researchgate.net Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that would otherwise broaden the NMR signals in solid samples, resulting in high-resolution spectra. researchgate.net Cross-polarization (CP)-MAS NMR spectra can distinguish between the L- and DL-forms of alanine based on differences in ¹³C chemical shifts. mdpi.com

Typical ¹H and ¹³C NMR Chemical Shifts for L-Alanine in D₂O

| Atom | Chemical Shift (ppm) |

|---|---|

| Cα (C2) | 53.2 |

| Cβ (C1) | 18.83 |

| C' (C3) | 178.56 |

| Hα (H10) | 3.771 |

| Hβ (H9) | 1.471 |

Note: Chemical shifts can vary depending on the solvent, pH, and temperature. The values presented are typical for L-alanine in D₂O at a pH of 7.4 and a temperature of 298K, referenced to DSS. bmrb.io

Mass Spectrometry (MS) and Chromatography

Mass spectrometry, particularly when coupled with separation techniques like liquid chromatography (LC), is a cornerstone for the sensitive and specific analysis of L-alanine.

LC-MS/MS Methods for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of L-alanine in complex biological matrices such as plasma, urine, and cell extracts. sciex.comrestek.com This technique combines the separation power of LC with the mass-resolving capability of tandem MS.

In a typical LC-MS/MS workflow, L-alanine is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the L-alanine molecules are ionized. The resulting ions are selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the characteristic fragment ions are detected in the second mass analyzer (Q3). anaquant.com This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides excellent specificity and sensitivity for quantification. anaquant.comnih.gov

LC-MS/MS methods have been developed for the rapid and direct analysis of dozens of amino acids, including L-alanine, without the need for derivatization. sciex.comrestek.com The separation of isobaric compounds, such as leucine (B10760876) and isoleucine, which have the same mass, is crucial and can be achieved with appropriate chromatographic conditions. restek.com

Example of MRM Transitions for L-Alanine Analysis

| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |

|---|---|---|

| 90.1 | 44.0 | 17 |

Note: The specific m/z values and collision energies can vary depending on the instrument and experimental conditions. sciex.com

Derivatization Strategies for Enhanced Detection

To improve the chromatographic properties and detection sensitivity of L-alanine, especially in gas chromatography-mass spectrometry (GC-MS) and sometimes in LC-MS, derivatization is often employed. Derivatization involves chemically modifying the analyte to make it more volatile or to introduce a tag that enhances its ionization efficiency or detectability. shimadzu.com

A variety of reagents are available for the pre-column or post-column derivatization of amino acids. shimadzu.comthermofisher.com Common strategies include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amino and carboxyl groups with nonpolar silyl (B83357) groups, increasing volatility for GC analysis.

Acylation and Esterification: These methods also serve to increase the volatility of amino acids for GC-MS.

Labeling with fluorescent or UV-active tags: Reagents such as dansyl chloride, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and phenyl isothiocyanate (PITC) attach a chromophore or fluorophore to the amino acid, enhancing its detection by UV or fluorescence detectors in HPLC. shimadzu.comcreative-proteomics.com

Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) is a chiral derivatizing agent used to separate D- and L-amino acid enantiomers. springernature.comnih.gov

Recently, novel derivatization methods continue to be developed. For example, urea (B33335) has been used as a practical derivatization agent for the LC-MS analysis of amino acids. nih.gov The choice of derivatization strategy depends on the analytical platform being used and the specific requirements of the study. nih.gov

Analysis in Complex Biological and Environmental Matrices

The accurate quantification and identification of (2S)-2-azaniumylpropanoate in intricate biological and environmental samples present significant analytical challenges due to the presence of numerous interfering substances. nih.govmdpi.comresearchgate.net Overcoming these challenges requires highly selective and sensitive analytical techniques.

A prevalent and powerful method involves the use of hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). nih.gov This approach is particularly effective for polar molecules like (2S)-2-azaniumylpropanoate. To enhance selectivity and concentrate the analyte from complex matrices such as river water, cyanobacteria, and biofilms, a solid-phase extraction (SPE) step using a mixed-mode sorbent is often employed prior to LC-MS/MS analysis. nih.gov This sample preparation is crucial for removing matrix components that could interfere with the analysis. nih.gov

The stability of (2S)-2-azaniumylpropanoate during sample collection, processing, and storage is a critical factor that can affect the accuracy of quantitative analysis. nih.gov For instance, the analysis of the neurotoxin β-N-methylamino-L-alanine (BMAA), an isomer of interest, in environmental samples has highlighted the potential for false positives when using derivatization with fluorescent compounds followed by reversed-phase liquid chromatography. nih.gov This underscores the importance of using highly selective, underivatized methods like HILIC-MS/MS for reliable quantification. nih.gov

Advanced analytical chemistry provides a suite of tools for monitoring pollutants in various environmental settings. azolifesciences.com Techniques such as high-resolution mass spectrometry (HRMS) have become indispensable for identifying and quantifying trace levels of contaminants. azolifesciences.com The data generated from these analyses are fundamental for establishing environmental regulations and ensuring public health. azolifesciences.com

Table 1: Analytical Methods for (2S)-2-Azaniumylpropanoate in Complex Matrices

| Analytical Technique | Sample Matrix | Key Features |

| HILIC-MS/MS | River water, cyanobacteria, biofilm | High selectivity and sensitivity for underivatized polar analytes. nih.gov |

| Solid-Phase Extraction (SPE) | Environmental and biological samples | Concentrates the analyte and removes interfering matrix components. nih.gov |

| LC-MS/MS | Biological matrices | A primary tool for quantitative analysis, though analyte stability is a key consideration. nih.gov |

Isomeric Separation and Chiral Purity Determination